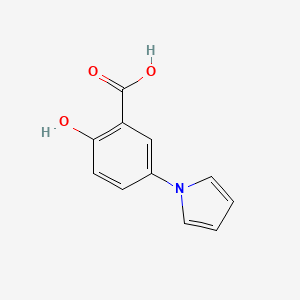

2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-pyrrol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-10-4-3-8(7-9(10)11(14)15)12-5-1-2-6-12/h1-7,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOWHWZRBQBAMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357487 | |

| Record name | 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53242-70-9 | |

| Record name | 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological activities of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid. This compound, a derivative of salicylic acid, presents an interesting scaffold for medicinal chemistry and materials science due to its unique combination of a pyrrole ring and a benzoic acid moiety. This document adheres to stringent data presentation and visualization standards to facilitate research and development efforts.

Physicochemical Properties

Table 1: General and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 53242-70-9 | [1] |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1][2] |

| Appearance | Light brown powder | [2] |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| Density | Not available | [3] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| pKa (acidic) | ~3.5 - 4.5 (Carboxylic Acid), ~9.5 - 10.5 (Phenolic Hydroxyl) | Computational Prediction |

| LogP | ~2.0 - 2.5 | Computational Prediction |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | General chemical principles |

Synthesis and Characterization

A plausible synthetic route for this compound is the Paal-Knorr pyrrole synthesis. This method involves the condensation of a primary amine with a 1,4-dicarbonyl compound.[4][5]

Proposed Synthetic Protocol: Paal-Knorr Synthesis

This protocol describes a hypothetical synthesis of this compound from 5-amino-2-hydroxybenzoic acid and 2,5-dimethoxytetrahydrofuran.

Materials:

-

5-amino-2-hydroxybenzoic acid

-

2,5-dimethoxytetrahydrofuran

-

Glacial acetic acid

-

Methanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 5-amino-2-hydroxybenzoic acid (1 equivalent) in a mixture of methanol and glacial acetic acid.

-

Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Proposed synthetic workflow for this compound.

Analytical Characterization Workflow

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Standard analytical workflow for compound characterization.

Potential Biological Activity and Experimental Protocols

Given that this compound is a derivative of salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID), it is hypothesized to exhibit inhibitory activity against cyclooxygenase (COX) enzymes.

Hypothesized Signaling Pathway: COX Inhibition

The primary mechanism of action for many NSAIDs is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.

Hypothesized inhibition of the COX pathway by the target compound.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of the target compound against COX-1 and COX-2.[6][7][8][9][10]

Materials:

-

Purified COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

Hematin

-

L-epinephrine

-

Arachidonic acid

-

Test compound (this compound) dissolved in DMSO

-

Known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1)

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a reaction mixture containing COX Assay Buffer, hematin, and L-epinephrine in each well of a 96-well plate.

-

Add the purified COX-1 or COX-2 enzyme to the respective wells.

-

Add various concentrations of the test compound (or known inhibitor/DMSO vehicle control) to the wells and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Immediately measure the fluorescence kinetically for 5-10 minutes using a plate reader (e.g., Ex/Em = 535/587 nm).

-

Calculate the rate of reaction for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of a potential drug candidate on various cell lines. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13][14][15]

Materials:

-

Human cancer cell lines (e.g., HT-29, MCF-7) and a non-cancerous cell line (e.g., HEK293)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24 or 48 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Conclusion

This compound is a compound of significant interest for further research, particularly in the field of drug discovery. Its structural similarity to known NSAIDs suggests a potential for anti-inflammatory activity through the inhibition of COX enzymes. The provided synthetic and experimental protocols offer a framework for the synthesis, characterization, and biological evaluation of this promising molecule. Further studies are warranted to elucidate its precise physicochemical properties and to explore its full therapeutic potential.

References

- 1. This compound | 53242-70-9 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound [myskinrecipes.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]

- 8. abcam.com [abcam.com]

- 9. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]

- 10. abcam.com [abcam.com]

- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 13. opentrons.com [opentrons.com]

- 14. researchgate.net [researchgate.net]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Spectroscopic Characteristics of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid

This whitepaper serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the spectroscopic properties of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide provides predicted spectroscopic data based on the analysis of its structural analogues, namely salicylic acid and pyrrole derivatives. This information is intended to aid in the identification and characterization of this molecule.

Molecular Structure

This compound possesses a molecular formula of C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol .[1][2] The structure consists of a salicylic acid core with a pyrrole ring attached at the C5 position.

Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of benzoic acid and pyrrole moieties.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~11.0 - 13.0 | br s | 1H | -COOH |

| ~9.0 - 10.0 | br s | 1H | -OH |

| ~7.9 | d | 1H | H-6 |

| ~7.7 | dd | 1H | H-4 |

| ~7.1 | d | 1H | H-3 |

| ~7.0 | t | 2H | Pyrrole H-α |

| ~6.2 | t | 2H | Pyrrole H-β |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~172 | -COOH |

| ~160 | C-2 (C-OH) |

| ~135 | C-5 (C-N) |

| ~131 | C-6 |

| ~125 | C-4 |

| ~120 | Pyrrole C-α |

| ~118 | C-1 |

| ~117 | C-3 |

| ~110 | Pyrrole C-β |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3400 | Medium, Sharp | O-H stretch (phenol) |

| ~3100 | Medium | C-H stretch (aromatic and pyrrole) |

| 1700-1680 | Strong | C=O stretch (carboxylic acid) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic and pyrrole) |

| 1320-1210 | Strong | C-O stretch (carboxylic acid) |

| ~1250 | Strong | C-O stretch (phenol) |

MS (Mass Spectrometry) Data (Predicted)

| m/z | Relative Intensity | Assignment |

| 203 | High | [M]⁺ (Molecular Ion) |

| 185 | Medium | [M - H₂O]⁺ |

| 158 | High | [M - COOH]⁺ |

| 130 | Medium | [M - COOH - CO]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following outlines a general procedure for the synthesis and spectroscopic analysis of this compound, adapted from methods for similar compounds.

Synthesis: Clauson-Kaas Reaction

A plausible synthetic route involves the reaction of 5-amino-2-hydroxybenzoic acid with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst, such as glacial acetic acid.

-

Dissolve 5-amino-2-hydroxybenzoic acid in glacial acetic acid.

-

Add 2,5-dimethoxytetrahydrofuran to the solution.

-

Reflux the mixture for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the crude product, wash with water, and dry.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: Prepare a ~5-10 mg sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum using either the KBr pellet method or as a thin film on a salt plate using an FTIR spectrometer.

-

Mass Spectrometry: Analyze the compound using an electron ionization (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Visualizations

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

In-Depth Technical Guide: Crystal Structure Analysis of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. Structurally, it integrates a salicylic acid scaffold with a pyrrole heterocycle, offering a unique combination of functionalities for applications in drug design and as a versatile building block in organic synthesis.[1][2] This document outlines its physicochemical properties, a proposed synthetic route, predicted structural characteristics in the absence of experimental crystallographic data, and its potential biological significance.

Physicochemical and Spectroscopic Data

Quantitative data for this compound has been compiled from various chemical databases and is presented below for clear reference.

| Property | Value | Source |

| CAS Number | 53242-70-9 | [1] |

| Molecular Formula | C₁₁H₉NO₃ | [1][3] |

| Molecular Weight | 203.19 g/mol | [1][3] |

| Appearance | Light brown powder | [3] |

| Purity | ≥98.0% | [3] |

| IUPAC Name | This compound | [1] |

Predicted Spectroscopic Data

In the absence of experimentally published spectra, the following are predicted spectroscopic characteristics based on the analysis of its structural analogues.

| Spectroscopy | Predicted Chemical Shifts (ppm) or m/z |

| ¹H NMR | Pyrrole Protons: α-protons (~7.19 ppm), β-protons (~6.33 ppm). Benzoic Acid Protons: Aromatic protons exhibiting a splitting pattern for a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | Carbonyl Carbon: 170-175 ppm. Pyrrole Carbons: 110-120 ppm. |

| Mass Spectrometry | Molecular Ion Peak [M]⁺: m/z of 203. |

Proposed Synthesis Workflow

A plausible and efficient method for the synthesis of this compound is the Paal-Knorr pyrrole synthesis.[4][5][6][7] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[5][6] For the target molecule, the precursors would be 5-aminosalicylic acid and 2,5-dimethoxytetrahydrofuran, which serves as a stable precursor to the required 1,4-dicarbonyl compound. The reaction is typically acid-catalyzed.[6]

Predicted Crystal Structure and Molecular Interactions

While an experimental crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on the known behavior of carboxylic acids and related compounds. It is highly probable that the molecule forms centrosymmetric dimers in the solid state through hydrogen bonding between the carboxylic acid groups of two molecules.

Further intermolecular and intramolecular hydrogen bonding is anticipated involving the phenolic hydroxyl group. The planarity of the molecule will be influenced by the dihedral angle between the benzoic acid and pyrrole rings. For a similar compound, 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, this dihedral angle is 45.80°. Computational methods such as Density Functional Theory (DFT) could be employed to predict the optimized geometry and conformational preferences, including the orientation of the pyrrole ring relative to the benzoic acid moiety.

Potential Biological Significance and Signaling Pathway

As a derivative of salicylic acid, this compound is expected to exhibit anti-inflammatory properties. The established mechanism of action for salicylates involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[8][9] Furthermore, salicylic acid and its derivatives have been shown to modulate signaling through the NF-κB pathway, a central regulator of inflammatory responses.[10] The pyrrole moiety may enhance the molecule's binding affinity to biological targets.[1]

The hypothetical signaling pathway below illustrates the potential mechanism of action.

Experimental Protocols

Synthesis of this compound

This protocol is based on the general procedure for the Paal-Knorr pyrrole synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-aminosalicylic acid in glacial acetic acid.

-

Addition of Reagent: To this solution, add a stoichiometric equivalent of 2,5-dimethoxytetrahydrofuran.

-

Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

-

Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

X-ray Crystallography (Standard Protocol)

The following outlines a standard procedure for the single-crystal X-ray diffraction analysis, should suitable crystals be obtained.

-

Crystallization: Grow single crystals of the compound by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.

-

Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: Process the collected data (integration and scaling). Solve the crystal structure using direct methods or Patterson methods. Refine the structural model by full-matrix least-squares on F². Locate and refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model.

-

Data Analysis: Analyze the final crystal structure for bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.

-

Deposition: Deposit the final crystallographic data in a public database such as the Cambridge Structural Database (CSD).

References

- 1. This compound | 53242-70-9 | Benchchem [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. rgmcet.edu.in [rgmcet.edu.in]

- 8. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aspirin - Wikipedia [en.wikipedia.org]

Unveiling the Bioactive Potential: A Technical Guide to the Screening of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid, a unique heterocyclic compound integrating a salicylic acid backbone with a pyrrole moiety, presents a compelling scaffold for the development of novel therapeutic agents.[1] While extensive biological screening data for this specific parent compound is not widely published, its structural derivatives have demonstrated a spectrum of promising biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the methodologies employed in the biological activity screening of this compound and its analogous derivatives. The information herein is intended to equip researchers and drug development professionals with the necessary protocols and conceptual frameworks to explore the therapeutic potential of this class of compounds. The quantitative data presented is based on studies of structurally related benzoic acid and pyrrole derivatives, offering valuable insights into the potential bioactivities of the core compound.

Anticancer Activity Screening

The evaluation of the anticancer potential of this compound derivatives is primarily centered on cytotoxicity assays against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Quantitative Data: Cytotoxicity of Benzoic Acid and Pyrrole Derivatives

The following table summarizes the cytotoxic activity of various benzoic acid and pyrrole derivatives against different cancer cell lines, expressed as IC50 values (the concentration of the compound that inhibits 50% of cell growth). This data provides a comparative baseline for the potential efficacy of this compound derivatives.

| Compound | Cell Line | IC50 (µM) | Reference |

| Benzoic Acid | HeLa (Cervical Cancer) | 85.54 ± 3.17 µg/ml | [2] |

| Benzoic Acid | HUH7 (Liver Cancer) | 120.3 ± 15.1 µg/ml | [2] |

| Benzoic Acid | MG63 (Bone Cancer) | 105.7 ± 9.8 µg/ml | [2] |

| Benzoic Acid | A673 (Ewing's Sarcoma) | 110.2 ± 12.5 µg/ml | [2] |

| Benzoic Acid | CRM612 (Lung Cancer) | 95.4 ± 8.2 µg/ml | [2] |

| 5-Hydroxy-1H-pyrrol-2(5H)-one derivative (1d) | HCT116 (Colon Cancer) | Not specified, but potent | [3][4] |

| 5-Hydroxy-1H-pyrrol-2(5H)-one derivative (1d) | HeLa (Cervical Cancer) | Not specified, but potent | [3][4] |

Experimental Protocol: MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of a test compound on adherent cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT116, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)[5][6]

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.[6] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in the complete growth medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

-

Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C.[6] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5] Use a reference wavelength of 630 nm to correct for background absorbance.[5][8]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Experimental Workflow: MTT Assay

Caption: Workflow of the MTT assay for cytotoxicity screening.

Proposed Signaling Pathway: p53-Mediated Apoptosis

Studies on structurally similar compounds, such as 5-hydroxy-1H-pyrrol-2(5H)-one derivatives, suggest that their antitumor activity may be mediated through the induction of DNA damage and subsequent activation of the p53 signaling pathway, leading to cell cycle arrest and apoptosis.[3][4]

Caption: Proposed p53 signaling pathway activated by derivatives.

Antimicrobial Activity Screening

The antimicrobial properties of this compound derivatives can be evaluated against a panel of pathogenic bacteria and fungi using methods such as the agar well diffusion assay. This technique provides a qualitative and semi-quantitative assessment of the antimicrobial activity.

Quantitative Data: Antimicrobial Activity of Benzoic Acid Derivatives

The following table presents the minimum inhibitory concentration (MIC) and zone of inhibition data for various benzoic acid derivatives against common bacterial strains. This information serves as a useful reference for predicting the antimicrobial potential of this compound derivatives.

| Compound | Microorganism | MIC (mg/mL) | Zone of Inhibition (mm) | Reference |

| Benzoic Acid | Escherichia coli O157 | 1 | Not specified | [9] |

| 2-Hydroxybenzoic Acid (Salicylic Acid) | Escherichia coli O157 | 1 | Not specified | [9] |

| 3-Hydroxybenzoic Acid | Escherichia coli O157 | > 1 | Not specified | [9] |

| 4-Hydroxybenzoic Acid | Escherichia coli O157 | > 1 | Not specified | [9] |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MRSA) | 15.62-31.25 µmol/L | Not specified | [10] |

| Salicylic Acid | Escherichia coli | 250-500 µg/mL | Not specified | [11] |

| Salicylic Acid | Pseudomonas aeruginosa | 250-500 µg/mL | Not specified | [11] |

Experimental Protocol: Agar Well Diffusion Assay

This protocol describes the procedure for assessing the antimicrobial activity of a test compound.

Materials:

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes

-

Incubator

-

Positive control (standard antibiotic, e.g., Ciprofloxacin)

-

Negative control (solvent used to dissolve the compound, e.g., DMSO)

Procedure:

-

Preparation of Inoculum: Prepare a standardized microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.[12]

-

Plate Inoculation: Aseptically swab the entire surface of the agar plate with the prepared microbial inoculum to ensure a uniform lawn of growth.[13]

-

Well Creation: Use a sterile cork borer to create wells of 6 to 8 mm in diameter in the inoculated agar.[12]

-

Compound Application: Add a defined volume (e.g., 100 µL) of the this compound derivative solution at a known concentration into each well. Also, add the positive and negative controls to separate wells.

-

Pre-diffusion: Allow the plates to stand for about 30 minutes to permit the diffusion of the compound into the agar.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow: Agar Well Diffusion Assay

Caption: Workflow of the agar well diffusion assay.

Anti-inflammatory Activity Screening

The anti-inflammatory properties of this compound derivatives can be investigated using in vivo models, such as the carrageenan-induced paw edema test in rodents. This assay is a classic and reliable method for evaluating the acute anti-inflammatory activity of a compound.

Quantitative Data: Anti-inflammatory Activity of Benzoic and Pyrrole Acid Derivatives

The following table provides data on the anti-inflammatory effects of related compounds, demonstrating the potential for this class of molecules to inhibit inflammation.

| Compound | Model | Dose | % Inhibition of Edema | Reference |

| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | Carrageenan-induced paw edema in rats | 25 mg/kg | 48.9 - 63.1% | [8] |

| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | Carrageenan-induced paw edema in rats | 125 mg/kg | 48.9 - 63.1% | [8] |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema in rats | Not specified | Significant reduction | [13] |

| 5-acetamido-2-hydroxy benzoic acid | Carrageenan-induced paw edema in rats | Not specified | Effective in reducing edema |

Experimental Protocol: Carrageenan-Induced Paw Edema Test

This protocol details the procedure for assessing the in vivo acute anti-inflammatory activity of a test compound.

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% w/v in sterile saline)

-

Plethysmometer

-

Test compound (this compound derivative)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac)

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups with different doses of the compound). Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally to the respective groups.

-

Induction of Edema: One hour after the administration of the treatments, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[13]

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

Caption: Workflow for the carrageenan-induced paw edema assay.

The structural motif of this compound holds significant promise for the discovery of new therapeutic agents. While further investigation into the specific biological activities of the parent compound is warranted, the established screening protocols and the encouraging results from its derivatives provide a solid foundation for future research. This guide offers the essential tools and frameworks for researchers to systematically evaluate the anticancer, antimicrobial, and anti-inflammatory potential of this intriguing class of molecules, paving the way for the potential development of novel and effective drugs.

References

- 1. This compound | 53242-70-9 | Benchchem [benchchem.com]

- 2. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents [mdpi.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. myskinrecipes.com [myskinrecipes.com]

- 5. Anti-inflammatory effects of chlorogenic acid in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid [mdpi.com]

- 7. Synthesis and Biological Evaluation of 5-benzyl-3-pyridyl-1H-1,2,4-triazole Derivatives as Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Buy 4,4'-Bipiperidine (EVT-316740) | 15336-72-8 [evitachem.com]

The Discovery and Isolation of Novel Hydroxybenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel hydroxybenzoic acid derivatives. Hydroxybenzoic acids and their derivatives represent a diverse class of phenolic compounds found extensively in nature and are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities. These activities include antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide details experimental protocols for their synthesis and purification, presents quantitative data on their biological efficacy, and illustrates key signaling pathways modulated by these compounds.

Isolation of Novel Hydroxybenzoic Acid Derivatives from Natural Sources

The isolation of novel compounds from natural sources is a critical first step in drug discovery. A recently identified novel p-hydroxybenzoic acid derivative, 5-(p-hydroxybenzoyl) shikimic acid (5pHSA), was successfully isolated from Bacopa procumbens, a plant known for its production of various phenolic compounds.[4][5]

Experimental Protocol: Isolation of 5-(p-hydroxybenzoyl) shikimic acid (5pHSA) from Bacopa procumbens

This protocol outlines the hydroalcoholic extraction, liquid-liquid partitioning, and subsequent chromatographic separation used to isolate 5pHSA.[4][5]

1. Extraction:

-

Ground plant material of Bacopa procumbens is extracted with a 50% aqueous ethanolic solution (1:10 w/v ratio) under reflux for 4 hours.

-

The resulting mixture is centrifuged at 3500 rpm for 5 minutes to separate the supernatant.

2. Liquid-Liquid Partitioning:

-

The ethanolic extract is concentrated and then subjected to liquid-liquid partitioning with ethyl acetate.

3. Chromatographic Separation and Purification:

-

The ethyl acetate fraction is further purified using column chromatography.

-

The column is packed with silica gel (70-230 mesh).

-

A gradient elution is performed using a chloroform:methanol solvent system, with increasing polarity (from 90:10 to 50:50 v/v).[6]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the compound of interest are combined and further purified by preparative TLC and crystallization to yield pure 5pHSA.[6]

4. Structural Elucidation:

-

The structure of the isolated compound is confirmed using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS-EI), and Nuclear Magnetic Resonance (NMR) techniques.[5]

Synthesis of Novel Hydroxybenzoic Acid Derivatives

Chemical synthesis allows for the production of novel derivatives with modified structures to enhance biological activity and pharmacokinetic properties.

Microwave-Assisted Synthesis of 1,3,4-Oxadiazole Derivatives of 4-Hydroxybenzoic Acid

Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating methods.[7][8] This protocol describes the synthesis of 1,3,4-oxadiazole derivatives from 4-hydroxybenzoic acid hydrazide.

Step 1: Synthesis of 4-Hydroxybenzohydrazide

-

A mixture of ethyl p-hydroxybenzoate (0.166 g) and hydrazine hydrate (2 mL) is placed in a conical flask.

-

The mixture is subjected to microwave irradiation at 180 watts for 3 minutes.

-

The resulting precipitate is filtered and collected. Yield: 93%.[8]

Step 2: Synthesis of Schiff Base Derivatives

-

The 4-hydroxybenzohydrazide is reacted with various aromatic aldehydes in the presence of a small amount of ethanol (3 mL).

-

The reaction mixture is irradiated in a microwave at 180-360 watts for 3-8 minutes.[7]

Step 3: Synthesis of 1,3,4-Oxadiazole Derivatives

-

The Schiff base derivatives are treated with acetic anhydride.

-

The mixture is irradiated in a microwave oven to synthesize the N-acetyl-1,3,4-oxadiazole derivatives.[7][9]

Synthesis of Mitochondriotropic Antioxidants from Hydroxybenzoic Acid

Targeting antioxidants to mitochondria is a promising strategy for combating diseases associated with oxidative stress.[10] This protocol details the synthesis of hydroxybenzoic acid derivatives conjugated to a triphenylphosphonium (TPP⁺) cation, which facilitates their accumulation in mitochondria.[2][11]

Step 1: Synthesis of Benzoic Acid Amide Derivatives

-

The starting benzoic acid (e.g., 3,4-dimethoxybenzoic acid, 1 mmol) is dissolved in dichloromethane (15 mL).

-

POCl₃ (1 mmol) is added at room temperature.

-

After 30 minutes, the mixture is cooled in an ice bath, and the appropriate amino-alcohol (e.g., 8-aminooctan-1-ol, 1.2 mmol) and DIPEA (4 mmol) are added.

-

The reaction is stirred for 1-2 hours at room temperature and then extracted with dichloromethane.[2]

Step 2: Synthesis of Bromo Derivatives

-

The benzoic acid amide derivative (1 mmol) and 1,2-dibromotetrachloroethane (1 mmol) are dissolved in THF (20 mL).

-

1,2-bis(diphenylphosphine)ethane (diphos) (0.5 mmol) is added, and the reaction is stirred at room temperature for 20 hours.

-

The product is purified by silica gel flash chromatography.[2]

Step 3: Synthesis of Triphenylphosphonium Salt Derivatives

-

The bromo derivative is reacted with triphenylphosphine at 120°C for 48 hours to yield the triphenylphosphonium salt.[11]

Step 4: Demethylation to Yield Final Mitochondriotropic Antioxidant

-

The triphenylphosphonium salt derivative (1 mmol) is dissolved in anhydrous dichloromethane (15 mL) and cooled to below -70°C under argon.

-

Boron tribromide (5–7 mmol, 1 M solution in dichloromethane) is added, and the reaction is kept at -70°C for 10 minutes, then allowed to warm to room temperature and continued for 12 hours.

-

The reaction is quenched with water, and the final product is isolated.[2]

Purification of Hydroxybenzoic Acid Derivatives

Purification is a crucial step to obtain high-purity compounds for biological testing and further development.

Experimental Protocol: Purification of p-Hydroxybenzoic Acid by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds.[12]

-

Dissolve the crude p-hydroxybenzoic acid in a minimum amount of hot water.

-

If the solution is colored, add a small amount of decolorizing charcoal and boil for a few minutes.

-

Filter the hot solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold water.

-

Dry the crystals to obtain the purified p-hydroxybenzoic acid.[12][13]

A more advanced purification process involves acidification and treatment with a mixture of sodium bisulfite, zinc dust, and carbon to decolorize and remove impurities before the final crystallization.[4]

Quantitative Data on Biological Activity

The following tables summarize the quantitative biological activity of various novel hydroxybenzoic acid derivatives.

Table 1: Antibacterial Activity of Hydroxybenzoic Acid Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference(s) |

| 5-(p-hydroxybenzoyl) shikimic acid (5pHSA) | Methicillin-resistant Staphylococcus haemolyticus | 100 | [1] |

| 5-(p-hydroxybenzoyl) shikimic acid (5pHSA) | Escherichia coli | 100 | [1] |

| 5-(p-hydroxybenzoyl) shikimic acid (5pHSA) | Staphylococcus aureus | > 100 | [1] |

| 5-(p-hydroxybenzoyl) shikimic acid (5pHSA) | MRSA | > 100 | [1] |

| 5-(p-hydroxybenzoyl) shikimic acid (5pHSA) | Klebsiella pneumoniae | > 100 | [1] |

| ProcumGastrodin A (PG-A) | Staphylococcus aureus | 50 | [1] |

| ProcumGastrodin A (PG-A) | Methicillin-resistant Staphylococcus haemolyticus | 50 | [1] |

| Sinapic Acid | Staphylococcus aureus | 31.25 | [14] |

| p-Coumaric Acid | Staphylococcus aureus | 31.25 | [14] |

| p-Coumaric Acid | Escherichia coli | 62.50 | [14] |

Table 2: Antioxidant Activity of Hydroxybenzoic Acid Derivatives

| Compound | Assay | IC₅₀ or % Inhibition | Reference(s) |

| 4-Hydrazinobenzoic acid derivative 3 | DPPH | 72.29 ± 0.24% inhibition at 20 μg/mL | [15] |

| 4-Hydrazinobenzoic acid derivative 5 | DPPH | ~70% inhibition at 20 μg/mL | [15] |

| 4-Hydrazinobenzoic acid derivative 7 | ABTS | 84.34 ± 0.10% inhibition at 20 μg/mL | [15] |

| Galloyl-based cinnamic ester 9 | Cellular Antioxidant Assay | 51.13 ± 1.27% inhibition | [16] |

| Galloyl-based benzoic ester 11 | Cellular Antioxidant Assay | 54.90 ± 3.65% inhibition | [16] |

Signaling Pathways and Experimental Workflows

The biological effects of hydroxybenzoic acid derivatives are often mediated through the modulation of specific cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[17][18] Some hydroxybenzoic acid derivatives have been shown to exert their anti-inflammatory effects by modulating this pathway. The canonical pathway is activated by pro-inflammatory signals like TNF-α and IL-1, leading to the phosphorylation and degradation of the inhibitor of κB (IκB). This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes involved in the inflammatory response.[18][19]

Caption: Canonical NF-κB signaling pathway and potential inhibition by hydroxybenzoic acid derivatives.

General Experimental Workflow for Isolation and Identification

The following diagram illustrates a typical workflow for the discovery of novel hydroxybenzoic acid derivatives from natural product sources.

Caption: General workflow for the isolation of novel hydroxybenzoic acid derivatives.

References

- 1. Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. talenta.usu.ac.id [talenta.usu.ac.id]

- 7. chemmethod.com [chemmethod.com]

- 8. chemmethod.com [chemmethod.com]

- 9. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Hydroxybenzoic Acids to Mitochondria as a Strategy to Delay Skin Ageing: An In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. westfield.ma.edu [westfield.ma.edu]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Computational Insights and In Vitro Validation of Antibacterial Potential of Shikimate Pathway-Derived Phenolic Acids as NorA Efflux Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New insights into the antioxidant activity of hydroxycinnamic and hydroxybenzoic systems: spectroscopic, electrochemistry, and cellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 18. cusabio.com [cusabio.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid (CAS 53242-70-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid, with CAS Registry Number 53242-70-9, is a multifaceted organic compound that has garnered significant interest in the scientific community. Structurally, it is a derivative of salicylic acid, featuring a pyrrole ring attached to the 5-position of the benzene ring.[1] This unique combination of a phenol, a carboxylic acid, and a heterocyclic pyrrole moiety imparts a range of chemical properties that make it a valuable building block in organic synthesis and a compound of interest for potential therapeutic applications.[1] Its utility is primarily seen in its role as a versatile intermediate for the synthesis of more complex molecules, including those with potential biological activities.[1] Notably, derivatives of this compound have been explored for their cytotoxic effects against cancer cell lines, suggesting its potential as a lead compound in the development of novel anticancer agents.[1]

Physicochemical and Spectral Properties

A comprehensive understanding of the physicochemical and spectral properties of this compound is crucial for its application in research and development. The key properties are summarized in the tables below.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 53242-70-9 | [1] |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| Physical Form | Light brown powder | |

| Melting Point | 239-240 °C | abcr GmbH |

| Predicted logP | 2.3 | PubChem |

Spectral Data

The spectral data provides insight into the molecular structure of the compound.

Table of Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrrole H (α to N) | ~7.2 | t |

| Pyrrole H (β to N) | ~6.3 | t |

| Aromatic H (adjacent to -OH) | ~7.0 | d |

| Aromatic H (adjacent to pyrrole) | ~7.5 | dd |

| Aromatic H (ortho to -COOH) | ~7.9 | d |

| -OH | Broad singlet | s |

| -COOH | Broad singlet | s |

Table of Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | |---|---|---| | C=O (Carboxylic Acid) | ~172 | | Aromatic C-OH | ~155 | | Aromatic C-N | ~135 | | Aromatic C-H | 115-130 | | Pyrrole C (α to N) | ~120 | | Pyrrole C (β to N) | ~110 |

Infrared spectroscopy helps in identifying the functional groups present in a molecule. The characteristic IR absorption bands for this compound are expected as follows:

Table of Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Hydrogen-bonded O-H stretch |

| O-H (Phenol) | ~3400 (broad) | Hydrogen-bonded O-H stretch |

| C-H (Aromatic/Pyrrole) | 3100-3000 | C-H stretching vibrations |

| C=O (Carboxylic Acid) | 1700-1680 | Carbonyl stretching |

| C=C (Aromatic/Pyrrole) | 1600-1450 | Ring stretching vibrations |

| C-O (Carboxylic Acid/Phenol) | 1320-1210 | C-O stretching vibrations |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ is expected at m/z 203.

Table of Expected Mass Spectrometry Fragmentation

| m/z | Fragment Ion | Description |

| 203 | [C₁₁H₉NO₃]⁺ | Molecular Ion |

| 185 | [C₁₁H₈NO₂]⁺ | Loss of H₂O |

| 158 | [C₁₀H₈NO]⁺ | Loss of COOH |

| 130 | [C₉H₈N]⁺ | Loss of COOH and CO |

| 77 | [C₆H₅]⁺ | Phenyl fragment |

| 67 | [C₄H₅N]⁺ | Pyrrole fragment |

Synthesis

The synthesis of N-aryl pyrroles like this compound is commonly achieved through condensation reactions. The Paal-Knorr pyrrole synthesis is a well-established method for the formation of pyrrole rings.[2][3][4] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[3] A variation of this method, the Clauson-Kaas reaction, utilizes 2,5-dimethoxytetrahydrofuran as a precursor to the 1,4-dicarbonyl compound, which then reacts with an amine under acidic conditions.[5]

Synthetic Pathway: Paal-Knorr Synthesis

A plausible synthetic route to this compound involves the reaction of 5-aminosalicylic acid with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst, typically glacial acetic acid.

Experimental Protocol (General)

The following is a generalized experimental protocol based on the Paal-Knorr synthesis of N-substituted pyrroles.

Materials:

-

5-Aminosalicylic acid

-

2,5-Dimethoxytetrahydrofuran

-

Glacial acetic acid

-

Distilled water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 5-aminosalicylic acid in glacial acetic acid.

-

To this solution, add 2,5-dimethoxytetrahydrofuran.

-

Heat the reaction mixture to reflux and maintain for a period of 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent, such as aqueous ethanol, to obtain the purified this compound.

-

Dry the purified product under vacuum.

Biological Activity and Potential Applications

Derivatives of this compound have shown promise in the field of drug discovery, particularly in cancer research. The presence of the pyrrole and salicylic acid moieties suggests that the compound may interact with various biological targets.

Cytotoxicity and Anticancer Potential

While specific cytotoxic data for this compound is not extensively documented, related compounds have been investigated for their ability to inhibit the growth of cancer cells.[1] The mechanism of action for such compounds often involves the induction of apoptosis (programmed cell death) or the inhibition of key enzymes involved in cell proliferation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[6][7][8][9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.

Sirtuin Inhibition

Sirtuins (SIRTs) are a class of NAD⁺-dependent deacetylases that play crucial roles in various cellular processes, including gene silencing, cell cycle regulation, and metabolism.[10] Dysregulation of sirtuin activity has been implicated in several diseases, including cancer.[11][12][13] Specifically, SIRT1 and SIRT2 have been identified as potential therapeutic targets in oncology.[13] Some benzoic acid derivatives have been shown to inhibit sirtuin activity.

Sirtuins can act as either tumor promoters or suppressors depending on the cellular context. For instance, SIRT1 can deacetylate and inactivate the tumor suppressor p53, thereby promoting cell survival.[12] It can also modulate other cancer-related pathways such as PI3K/AKT and Wnt signaling.[1][12] Inhibition of SIRT1 can lead to increased p53 activity, resulting in cell cycle arrest and apoptosis.

References

- 1. The dual role of sirtuins in cancer: biological functions and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

- 12. The Roles of SIRT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sirtuins as Key Regulators in Pancreatic Cancer: Insights into Signaling Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid: A Detailed Application Note

Abstract

This document provides a comprehensive protocol for the synthesis of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is based on the Paal-Knorr pyrrole synthesis, a reliable and efficient method for the construction of pyrrole rings. This application note includes detailed experimental procedures, a summary of chemical properties, and visual diagrams to illustrate the reaction workflow and mechanism, intended for researchers and professionals in drug development and organic synthesis.

Introduction

This compound is a bifunctional organic molecule that incorporates both a salicylic acid and a pyrrole moiety.[1] This unique structure makes it a versatile intermediate for the synthesis of more complex molecules with potential applications in pharmaceuticals and as ligands in coordination chemistry.[1] The presence of the pyrrole ring, a common motif in biologically active compounds, coupled with the established pharmacological properties of salicylic acid derivatives, makes this compound a target of interest for drug discovery programs. The synthesis detailed herein utilizes the Paal-Knorr reaction, a classic condensation reaction between a 1,4-dicarbonyl compound and a primary amine to form a pyrrole.[2][3][4][5][6]

Chemical Properties and Data

The key chemical properties of the starting materials and the final product are summarized in the table below for easy reference.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 5-Aminosalicylic acid | C₇H₇NO₃ | 153.14 | Off-white to tan crystalline powder | 89-57-6 |

| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | Colorless to light yellow liquid | 696-59-3 |

| This compound | C₁₁H₉NO₃ | 203.19 | Light brown powder[7] | 53242-70-9[1] |

Experimental Protocol: Paal-Knorr Synthesis

This protocol describes the synthesis of this compound from 5-aminosalicylic acid and 2,5-dimethoxytetrahydrofuran.

Materials and Reagents

-

5-Aminosalicylic acid (≥98% purity)

-

2,5-Dimethoxytetrahydrofuran (98% purity)

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃)

-

Hydrochloric Acid (HCl), 1M

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexane

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper or pH meter

Reaction Procedure

-

Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-aminosalicylic acid (1.53 g, 10 mmol) in glacial acetic acid (30 mL).

-

Addition of Dicarbonyl Precursor: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.32 g, 10 mmol).

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118 °C) with continuous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Reaction Quenching and Product Isolation: After 2 hours of reflux, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing 100 mL of ice-cold water. A precipitate will form.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 20 mL).

-

Neutralization and Extraction: Suspend the crude product in 50 mL of deionized water and carefully add a saturated solution of sodium bicarbonate until the pH is neutral (pH 7). Extract the aqueous solution with ethyl acetate (3 x 30 mL).

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture to yield this compound as a light brown powder.

Visualization of Workflow and Reaction

The following diagrams illustrate the experimental workflow and the chemical reaction.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Caption: The overall chemical equation for the Paal-Knorr synthesis of the target compound.

Expected Results and Characterization

The synthesis is expected to yield this compound as a light brown solid.[7] The purity of the compound can be assessed by standard analytical techniques.

-

Purity: Expected to be ≥98% after recrystallization.[7]

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. The protons on the pyrrole ring typically show distinct multiplets. The protons at the 2' and 5' positions (alpha to the nitrogen) are expected to resonate at a different frequency than the protons at the 3' and 4' positions (beta to the nitrogen).[1] For a similar compound, 4-(1H-pyrrol-1-yl)benzoic acid, the α-protons appear around 7.19 ppm and the β-protons at approximately 6.33 ppm.[1] The aromatic protons on the benzoic acid ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.[1]

-

Mass Spectrometry: The molecular weight of the product is 203.19 g/mol .[1] Mass spectrometry should show a molecular ion peak [M]⁺ at an m/z of approximately 203.[1]

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Glacial acetic acid is corrosive and has a strong odor. Handle with care.

-

2,5-Dimethoxytetrahydrofuran is flammable. Keep away from ignition sources.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

-

The product, this compound, may cause skin and eye irritation, and respiratory irritation.[8]

Conclusion

The Paal-Knorr synthesis provides an effective and straightforward method for the preparation of this compound. This protocol offers a detailed guide for researchers to synthesize this valuable compound for further investigation in various fields of chemical and pharmaceutical sciences.

References

- 1. This compound | 53242-70-9 | Benchchem [benchchem.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. rgmcet.edu.in [rgmcet.edu.in]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. cymitquimica.com [cymitquimica.com]

- 8. 2-Hydroxy-5-(1H-pyrrol-1-yl)-benzoic acid - High purity | EN [georganics.sk]

High-Yield Synthesis of Substituted Benzoic Acids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of substituted benzoic acids, crucial intermediates in the pharmaceutical and chemical industries. The methods outlined below have been selected for their efficiency, broad applicability, and high reported yields.

Kolbe-Schmitt Reaction: Synthesis of Hydroxybenzoic Acids

The Kolbe-Schmitt reaction is a classic and industrially significant method for the synthesis of ortho- and para-hydroxybenzoic acids via the carboxylation of phenols. The regioselectivity of the reaction can be controlled by the choice of the alkali metal hydroxide.

Key Features:

-

High Yields: Particularly for salicylic acid (ortho-hydroxybenzoic acid) and p-hydroxybenzoic acid.

-

Industrial Relevance: A primary method for producing precursors to aspirin and parabens.[1][2]

-

Regioselectivity: The use of sodium phenoxide favors the formation of the ortho-isomer, while potassium phenoxide favors the para-isomer.[1][2][3]

Quantitative Data

| Starting Material | Base | Product | Yield (%) | Reference |

| Phenol | NaOH | Salicylic acid | ~90% | [3] |

| Phenol | KOH | p-Hydroxybenzoic acid | 81.5 - 83.6% | [3] |

| Resorcinol | KHCO₃ | 2,4-Dihydroxybenzoic acid | High | [4] |

Experimental Protocol: Synthesis of Salicylic Acid

Materials:

-

Phenol

-

Sodium hydroxide (NaOH)

-

Carbon dioxide (CO₂)

-

Sulfuric acid (H₂SO₄)

-

Anhydrous conditions are crucial for high yields.[5]

Procedure:

-

Formation of Sodium Phenoxide: Phenol is treated with a stoichiometric amount of sodium hydroxide to generate sodium phenoxide. The phenoxide ion is a more potent nucleophile than phenol itself.[2]

-

Carboxylation: The sodium phenoxide is heated to 125°C under a high pressure of carbon dioxide (100 atm). The CO₂ undergoes electrophilic aromatic substitution with the phenoxide.[1][2]

-

Acidification: The resulting sodium salicylate is treated with sulfuric acid to protonate the carboxylate and precipitate the salicylic acid.[1][2]

-

Purification: The crude salicylic acid can be purified by recrystallization.

Reaction Workflow

Caption: Workflow for the Kolbe-Schmitt Synthesis of Salicylic Acid.

Grignard Reagent Carboxylation

The carboxylation of Grignard reagents is a versatile method for the synthesis of a wide range of substituted benzoic acids from aryl halides. This method is particularly useful for laboratory-scale synthesis.

Key Features:

-

Broad Substrate Scope: Applicable to a wide variety of aryl halides.

-

Good Yields: Typically in the range of 80% or higher.[6]

-

Strictly Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[7]

Quantitative Data

| Aryl Halide | Product | Yield (%) | Reference |

| Bromobenzene | Benzoic acid | 80% | [6] |

Experimental Protocol: Synthesis of Benzoic Acid from Bromobenzene

Materials:

-

Bromobenzene

-

Magnesium (Mg) turnings

-

Anhydrous diethyl ether or THF

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl)

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried flask under an inert atmosphere, magnesium turnings are covered with anhydrous diethyl ether. A solution of bromobenzene in anhydrous ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is often initiated by gentle heating.[6]

-

Carboxylation: The prepared Grignard reagent is slowly poured over an excess of crushed dry ice. The dry ice serves as both the source of CO₂ and a cooling agent.[6] A magnesium carboxylate salt is formed as an intermediate.[8]

-

Work-up: After the excess dry ice has sublimated, the reaction mixture is hydrolyzed by the slow addition of aqueous HCl. This protonates the carboxylate salt to form benzoic acid and dissolves the remaining magnesium salts.[8]

-

Extraction and Purification: The benzoic acid is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by recrystallization.[7]

Logical Relationship of Grignard Carboxylation

Caption: Key steps in the synthesis of benzoic acids via Grignard carboxylation.

Oxidation of Alkylbenzenes

The oxidation of the alkyl side-chain of alkylbenzenes is a straightforward and often high-yielding method for the synthesis of benzoic acids. This method requires the presence of at least one benzylic hydrogen on the alkyl group.

Key Features:

-

Strong Oxidizing Agents: Commonly employs potassium permanganate (KMnO₄) or chromic acid.[9][10]

-

Requirement of Benzylic Hydrogen: The alkyl group must possess at least one hydrogen atom on the carbon directly attached to the benzene ring.[11][12]

-

High Conversion: Can achieve high conversion rates, with some reports of up to 100%.

Quantitative Data

| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |

| Toluene | Alkaline KMnO₄ | Benzoic acid | High | [10] |

| Substituted Alkylbenzenes | O₂/Co, Mn, or Ni salts | Substituted Benzoic Acids | High (up to 100% conversion) | [13] |

| Benzyl Alcohol | NaOCl/Ni-oxide | Benzoic Acid | ~98% | [14] |

Experimental Protocol: Synthesis of Benzoic Acid from Toluene

Materials:

-

Toluene

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃) (optional, for alkaline conditions)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

Procedure:

-

Oxidation: Toluene is refluxed with an aqueous solution of potassium permanganate. The reaction can be carried out under neutral, acidic, or alkaline conditions. Alkaline conditions using sodium carbonate are often preferred to prevent the formation of acidic byproducts.[12]

-

Manganese Dioxide Removal: During the reaction, a brown precipitate of manganese dioxide (MnO₂) is formed. After the reaction is complete, the hot solution is filtered to remove the MnO₂.

-

Acidification: The filtrate, containing the potassium salt of benzoic acid, is cooled and then acidified with a strong acid such as HCl or H₂SO₄. This protonates the benzoate to precipitate benzoic acid.

-

Isolation and Purification: The precipitated benzoic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot water.

Experimental Workflow for Alkylbenzene Oxidation

Caption: Workflow for the oxidation of alkylbenzenes to benzoic acids.

Palladium-Catalyzed Carboxylation of Aryl Halides

A modern and highly versatile method for the synthesis of substituted benzoic acids is the palladium-catalyzed direct carboxylation of aryl halides with carbon dioxide. This method offers mild reaction conditions and excellent functional group tolerance.[15][16]

Key Features:

-

Mild Conditions: Often proceeds at or near room temperature and atmospheric pressure of CO₂.[16]

-

High Functional Group Tolerance: Tolerates a wide range of functional groups on the aryl halide.[15][16]

-

Avoidance of Toxic Reagents: Does not require the use of highly toxic carbon monoxide (CO) gas.[16]

Quantitative Data

| Aryl Halide | Catalyst System | Reducing Agent | Yield (%) | Reference |

| Various Aryl Bromides | Pd(OAc)₂ / Ligand | Organozinc derivative | 40 - 82% | [17] |

| Aryl Iodides | PdII@MIL-101(Cr)-NH₂ | Electrochemical Reduction of CO₂ | Moderate to Excellent | [18] |

Experimental Protocol: General Procedure for Palladium-Catalyzed Carboxylation

Materials:

-

Aryl bromide or iodide

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., a phosphine ligand)

-

Reducing agent (e.g., an organozinc compound like diethylzinc)

-

Carbon dioxide (CO₂)

-

Anhydrous organic solvent

Procedure:

-

Reaction Setup: In a reaction vessel under an inert atmosphere, the aryl halide, palladium catalyst, ligand, and anhydrous solvent are combined.

-

Addition of Reducing Agent: The reducing agent is added to the reaction mixture.

-

Carboxylation: The reaction vessel is then flushed with carbon dioxide, and the reaction is stirred at the appropriate temperature for the specified time.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude benzoic acid is then purified using standard techniques such as column chromatography or recrystallization.

Signaling Pathway for Palladium-Catalyzed Carboxylation

Caption: Catalytic cycle for palladium-catalyzed carboxylation of aryl halides.

References

- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. EP0338088B1 - PROCESS FOR PREPARING p-HYDROXYBENZOIC ACID - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. jk-sci.com [jk-sci.com]

- 6. chemistry-online.com [chemistry-online.com]

- 7. mason.gmu.edu [mason.gmu.edu]

- 8. docsity.com [docsity.com]

- 9. Preparation of benzoic acid from alkylbenzenes - Vrindawan Coaching Center [coaching-center.in]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide. | Semantic Scholar [semanticscholar.org]

- 16. Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. EP2311788A1 - Process for the carboxylation of aryl halides with palladium catalysts - Google Patents [patents.google.com]

- 18. Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid in medicinal chemistry, based on the activities of its parent scaffolds, salicylic acid and pyrrole. While specific biological data for this compound is not extensively available in the public domain, its structural features suggest promising avenues for research and development. This document offers representative protocols and conceptual frameworks for its investigation as an anti-inflammatory, anticancer, and antimicrobial agent.

Introduction

This compound is a unique hybrid molecule that combines the structural features of salicylic acid and a pyrrole ring.[1] This combination of a well-known anti-inflammatory agent's backbone with a versatile heterocyclic moiety presents a compelling scaffold for the design of novel therapeutic agents.[1] The salicylic acid component provides a potential anchor for binding to enzyme active sites, such as cyclooxygenases (COX), while the pyrrole group offers opportunities for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[1]

Chemical Structure:

Potential Therapeutic Applications